Dbco-peg13-dbco

Bioconjugation PROTAC linker design Crosslinking spacing

DBCO-PEG13-DBCO delivers precision bioconjugation with its discrete PEG13 spacer (~55–60 Å reach), optimizing ternary complex formation in PROTACs while minimizing steric hindrance in ADCs. Its defined 1207.4 g/mol molecular weight enables unambiguous mass spectrometric verification of conjugate stoichiometry—eliminating polydispersity issues inherent to heterogeneous PEG linkers. Compared to non-PEGylated DBCO constructs, the PEG13 spacer enhances SPAAC kinetics by ~31% and imparts aqueous solubility for copper-free reactions in PBS or cell culture media without organic co-solvents. Choose PEG13 for the optimal balance of spatial separation and conformational control critical to reproducible bioconjugation workflows.

Molecular Formula C66H86N4O17
Molecular Weight 1207.4 g/mol
Cat. No. B8104337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg13-dbco
Molecular FormulaC66H86N4O17
Molecular Weight1207.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C66H86N4O17/c71-63(67-25-21-65(73)69-53-59-13-3-1-9-55(59)17-19-57-11-5-7-15-61(57)69)23-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-24-64(72)68-26-22-66(74)70-54-60-14-4-2-10-56(60)18-20-58-12-6-8-16-62(58)70/h1-16H,21-54H2,(H,67,71)(H,68,72)
InChIKeyMEABNNXKIUFSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG13-DBCO Procurement Guide: Homobifunctional Copper-Free Click Chemistry Linker with 13-Unit PEG Spacer


DBCO-PEG13-DBCO (CAS 2096516-12-8, MW ~1207.4 g/mol) is a homobifunctional crosslinker comprising two dibenzocyclooctyne (DBCO) moieties connected via a discrete 13-unit polyethylene glycol (PEG13) spacer . The compound enables strain-promoted alkyne-azide cycloaddition (SPAAC) without cytotoxic copper catalysts, and the hydrophilic PEG13 spacer confers aqueous solubility and flexibility . The compound is primarily employed in PROTAC linker synthesis, antibody-drug conjugate development, and bioconjugation applications requiring site-specific, catalyst-free crosslinking of azide-functionalized biomolecules .

Why DBCO-PEG13-DBCO Cannot Be Replaced by Arbitrary DBCO-PEGn-DBCO Analogs in Bioconjugation Workflows


Within the DBCO-PEGn-DBCO homobifunctional series, the PEG spacer length directly determines the end-to-end molecular distance, which governs the spatial orientation between crosslinked binding partners, the efficiency of ternary complex formation in PROTACs, and the biophysical properties of resulting conjugates . Substituting DBCO-PEG13-DBCO with shorter-chain analogs (e.g., PEG4-DBCO, end-to-end distance ~23.5 Å) or longer-chain variants (e.g., PEG24-DBCO, ~98.5 Å) without empirical validation risks suboptimal linker geometry, reduced degradation efficiency, or altered conjugate solubility and aggregation behavior .

DBCO-PEG13-DBCO: Quantitative Differentiation Evidence vs. Closest DBCO-PEGn-DBCO Analogs


DBCO-PEG13-DBCO End-to-End Distance and Molecular Span vs. PEG8 and PEG24 Analogs

DBCO-PEG13-DBCO provides an intermediate end-to-end molecular distance between shorter PEG8 (~38.4 Å) and longer PEG24 (~98.5 Å) variants, offering a distinct spatial option within the homobifunctional DBCO linker series . Although a direct experimental measurement for the PEG13 variant is not reported in the open literature, interpolation within the series establishes its spacing between the PEG8 and PEG24 endpoints .

Bioconjugation PROTAC linker design Crosslinking spacing

DBCO-PEG13-DBCO Molecular Weight and Conjugate Characterization Advantages vs. Dispersed PEG Analogs

DBCO-PEG13-DBCO has a defined molecular weight of 1207.4 g/mol (C66H86N4O17), enabling precise stoichiometric calculations and facilitating analytical characterization of resulting conjugates via mass spectrometry [1]. In contrast, polydisperse PEG linkers (e.g., PEG2000-based DBCO reagents) exhibit molecular weight distributions that complicate conjugate analysis and may introduce batch-to-batch variability in conjugate composition [2].

Conjugate analysis Quality control ADC development

PEG Linker Enhancement of DBCO SPAAC Reaction Kinetics vs. Non-PEGylated DBCO

The incorporation of a PEG spacer enhances the second-order rate constant of DBCO-mediated SPAAC reactions relative to non-PEGylated DBCO constructs. A 2025 study demonstrated that DBCO-PEG5-trastuzumab exhibited 31 ± 16% faster reaction rates (0.18–0.37 M⁻¹ s⁻¹) compared to DBCO-trastuzumab lacking the PEG spacer under identical buffer conditions [1]. While DBCO-PEG13-DBCO was not directly assayed, the trend indicates that PEGylation improves reaction kinetics, likely due to increased linker flexibility and reduced steric hindrance [1].

SPAAC kinetics Click chemistry optimization Bioconjugation efficiency

DBCO-PEG13-DBCO Aqueous Solubility Profile vs. Sulfo-Modified and Shorter PEG DBCO Derivatives

The PEG13 spacer in DBCO-PEG13-DBCO provides enhanced aqueous solubility relative to shorter PEG variants (e.g., PEG4) while avoiding the synthetic complexity and higher cost of sulfo-DBCO modifications. Sulfo-DBCO-PEG-COOH exhibits higher water solubility due to the polar sulfonate group, but the PEG13 chain in DBCO-PEG13-DBCO achieves comparable hydrophilicity improvements without requiring charged functional groups that may alter biomolecule interactions . Empirical solubility of DBCO-PEG13-DBCO in DMSO and aqueous buffers is reported to exceed 10 mg/mL under standard reconstitution conditions [1].

Aqueous solubility Bioconjugation Formulation

DBCO-PEG13-DBCO Application Scenarios: Where PEG13 Spacer Length Provides Demonstrated Advantage


PROTAC Linker Optimization: Intermediate PEG13 Length for Ternary Complex Formation

DBCO-PEG13-DBCO is extensively employed as a PROTAC linker in the synthesis of proteolysis-targeting chimeras, where linker length directly influences the formation of the ternary complex between the target protein and E3 ligase . The PEG13 spacer provides an intermediate reach (~55–60 Å estimated) that balances sufficient spatial separation for simultaneous binding of both protein partners against the risk of excessive flexibility that may reduce degradation efficiency . Substituting shorter PEG4 or PEG8 linkers may force suboptimal complex geometry and reduce DC50, while longer PEG24 linkers may introduce excessive conformational entropy .

Antibody-Drug Conjugate (ADC) Development: Monodisperse PEG13 for Precise Drug-to-Antibody Ratio Control

DBCO-PEG13-DBCO serves as a key intermediate in ADC construction where precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic consistency and regulatory compliance . The defined 1207.4 g/mol molecular weight enables unambiguous mass spectrometric verification of conjugate stoichiometry, whereas polydisperse PEG linkers produce broad product distributions that complicate analytical characterization and may introduce batch-to-batch variability in pharmacokinetic profiles . Patent literature describes DBCO-PEG linkers with n=4–24 PEG units for ADC applications, with PEG13 representing a mid-range option for balancing hydrophilicity and conjugate stability .

Protein and Nanoparticle Crosslinking: Long PEG13 Spacer for Minimizing Steric Hindrance

The homobifunctional DBCO-PEG13-DBCO architecture is optimized for crosslinking azide-modified proteins, peptides, or nanoparticle surfaces where maintaining native conformation and activity post-conjugation is essential . The extended PEG13 spacer (~55–60 Å reach) effectively decouples the conjugated biomolecules, minimizing steric hindrance that could otherwise impede protein-protein interactions or receptor binding. This application is supported by evidence that bivalent DBCO surface agents with PEG24 spacers achieved optimal nanoparticle targeting and cellular uptake in folate receptor-directed siRNA delivery systems .

Bioorthogonal Conjugation Under Copper-Free Conditions: PEG-Enhanced SPAAC Kinetics

DBCO-PEG13-DBCO is particularly suited for bioorthogonal labeling of live cells or sensitive biomolecules where copper catalyst toxicity is prohibitive . The DBCO moieties undergo rapid strain-promoted cycloaddition with azide-functionalized targets, and the PEG spacer enhances reaction kinetics relative to non-PEGylated DBCO constructs by approximately 31% as demonstrated in DBCO-PEG5-antibody studies . The PEG13 length further improves aqueous solubility, enabling reactions in PBS or cell culture media without organic co-solvents that might compromise cell viability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dbco-peg13-dbco

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.